molecular formula C17H16O4 B1312889 5-Oxo-5-(3-phenoxyphenyl)valeric acid CAS No. 871127-75-2

5-Oxo-5-(3-phenoxyphenyl)valeric acid

Cat. No.: B1312889
CAS No.: 871127-75-2
M. Wt: 284.31 g/mol
InChI Key: LZGWDNAFPYZAQT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-5-(3-phenoxyphenyl)valeric acid typically involves the reaction of 3-phenoxybenzaldehyde with a suitable reagent to introduce the valeric acid moiety. One common method involves the use of a Grignard reagent, such as phenylmagnesium bromide, followed by oxidation to introduce the oxo group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The process may include steps such as recrystallization and purification to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

5-Oxo-5-(3-phenoxyphenyl)valeric acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Oxo-5-(3-phenoxyphenyl)valeric acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of pain management and anti-inflammatory effects.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 5-Oxo-5-(3-phenoxyphenyl)valeric acid involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity. For example, it has been studied for its potential to inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Oxo-5-(3-phenoxyphenyl)valeric acid is unique due to the presence of the phenoxyphenyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its interactions with specific molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

5-oxo-5-(3-phenoxyphenyl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c18-16(10-5-11-17(19)20)13-6-4-9-15(12-13)21-14-7-2-1-3-8-14/h1-4,6-9,12H,5,10-11H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZGWDNAFPYZAQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30470191
Record name 5-OXO-5-(3-PHENOXYPHENYL)VALERIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30470191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871127-75-2
Record name 5-OXO-5-(3-PHENOXYPHENYL)VALERIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30470191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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